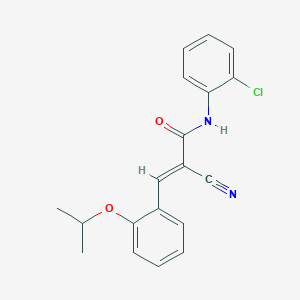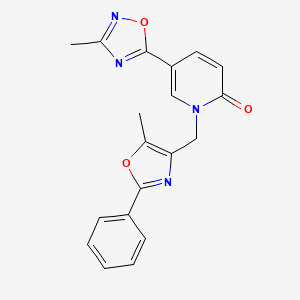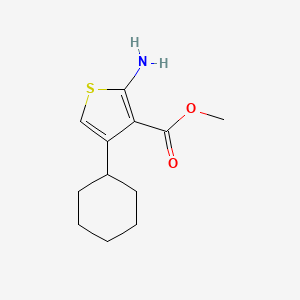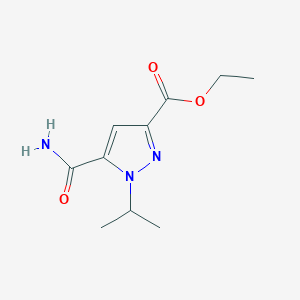
(E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide, also known as CP-690,550, is a synthetic compound that belongs to the family of Janus kinase (JAK) inhibitors. JAK inhibitors are a class of drugs that target the JAK-STAT signaling pathway, which is involved in the regulation of immune responses, hematopoiesis, and inflammation. CP-690,550 has been studied extensively for its potential applications in treating autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用机制
(E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide exerts its pharmacological effects by inhibiting the activity of JAK1 and JAK3, which are involved in the signaling pathways of several cytokines. By inhibiting these pathways, this compound can reduce the activity of T cells, B cells, and natural killer cells, which are involved in the pathogenesis of autoimmune diseases. This compound has been shown to be a selective inhibitor of JAK3, which is predominantly expressed in immune cells, and has minimal effects on JAK1 and JAK2, which are expressed in a variety of tissues.
Biochemical and Physiological Effects
This compound has been shown to reduce the levels of several cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are involved in the pathogenesis of autoimmune diseases. By reducing the activity of T cells, B cells, and natural killer cells, this compound can also reduce the levels of autoantibodies and pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and interleukin-6 (IL-6). This compound has also been shown to reduce the infiltration of immune cells into inflamed tissues, such as the synovium in rheumatoid arthritis.
实验室实验的优点和局限性
One of the advantages of (E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide is its selectivity for JAK3, which makes it a potentially safer alternative to non-selective JAK inhibitors, such as tofacitinib, which can cause adverse effects, such as infections, malignancies, and cardiovascular events. However, this compound has also been shown to cause adverse effects, such as anemia, thrombocytopenia, neutropenia, and infections, in some patients. Another limitation of this compound is its low solubility and bioavailability, which can limit its efficacy in vivo.
未来方向
(E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide has shown promising results in preclinical and clinical studies for its potential applications in treating autoimmune diseases. However, further studies are needed to determine its long-term safety and efficacy, as well as its potential applications in other diseases, such as cancer and viral infections. Some of the future directions for this compound research include:
1. Developing more potent and selective JAK3 inhibitors with improved solubility and bioavailability.
2. Investigating the effects of this compound on other immune cells, such as dendritic cells and macrophages.
3. Studying the potential applications of this compound in combination with other drugs, such as biologics and small molecules.
4. Investigating the effects of this compound on the microbiome and the gut-brain axis.
5. Developing biomarkers for predicting the response to this compound and monitoring its efficacy and safety.
In conclusion, this compound is a synthetic compound that belongs to the family of Janus kinase (JAK) inhibitors. This compound has been extensively studied for its potential applications in treating autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound exerts its pharmacological effects by inhibiting the activity of JAK1 and JAK3, which are involved in the signaling pathways of several cytokines. This compound has shown promising results in preclinical and clinical studies, but further studies are needed to determine its long-term safety and efficacy, as well as its potential applications in other diseases.
合成方法
(E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-chlorobenzonitrile with 2-propan-2-yloxyphenylboronic acid in the presence of a palladium catalyst to form 2-cyano-3-(2-propan-2-yloxyphenyl)benzonitrile. The resulting compound is then reacted with 2-chloro-N-(4-piperidinyl)acetamide in the presence of a base to form the final product, this compound.
科学研究应用
(E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide has been extensively studied for its potential applications in treating autoimmune diseases. In preclinical studies, this compound has been shown to inhibit the activation of JAK1 and JAK3, which are involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting these pathways, this compound can reduce the activity of T cells, B cells, and natural killer cells, which are involved in the pathogenesis of autoimmune diseases.
属性
IUPAC Name |
(E)-N-(2-chlorophenyl)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-13(2)24-18-10-6-3-7-14(18)11-15(12-21)19(23)22-17-9-5-4-8-16(17)20/h3-11,13H,1-2H3,(H,22,23)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRKUJOMJRJTRZ-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[[(1R)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-yl]amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2585078.png)


![N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-5-nitro-2-pyridinamine](/img/structure/B2585085.png)
![1-(4-Chlorophenyl)-3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]pyridazin-4-one](/img/structure/B2585086.png)
![N-(1-cyanocyclopentyl)-2-{[3-methyl-4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2585088.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-methylbenzamide hydrochloride](/img/structure/B2585090.png)
![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2585091.png)



![Ethyl 4-[[(Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2585099.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide](/img/structure/B2585101.png)